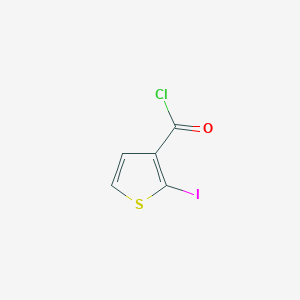
2-Iodothiophene-3-carbonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodothiophene-3-carbonylchloride is a chemical compound belonging to the class of iodinated thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be reacted with iodine to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of 2-Iodothiophene-3-carbonylchloride may involve scalable iodination processes using reagents such as N-iodosuccinimide (NIS) or iodine in the presence of catalysts. The carbonyl chloride group can be introduced using reagents like oxalyl chloride or thionyl chloride under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodothiophene-3-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The carbonyl chloride group can be reduced to form corresponding alcohols or oxidized to form carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products:
- Substituted thiophenes
- Coupled aromatic compounds
- Alcohols and carboxylic acids
Applications De Recherche Scientifique
2-Iodothiophene-3-carbonylchloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Iodothiophene-3-carbonylchloride involves its reactivity towards nucleophiles and electrophiles. The iodine atom and carbonyl chloride group make the compound highly reactive, allowing it to participate in various chemical transformations. In biological systems, its mechanism may involve interactions with cellular targets, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
- 2-Bromothiophene-3-carbonylchloride
- 2-Chlorothiophene-3-carbonylchloride
- 2-Fluorothiophene-3-carbonylchloride
Comparison: 2-Iodothiophene-3-carbonylchloride is unique due to the presence of the iodine atom, which enhances its reactivity compared to its brominated, chlorinated, or fluorinated counterparts. The larger atomic radius and higher polarizability of iodine contribute to its distinct chemical behavior, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C5H2ClIOS |
|---|---|
Poids moléculaire |
272.49 g/mol |
Nom IUPAC |
2-iodothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C5H2ClIOS/c6-4(8)3-1-2-9-5(3)7/h1-2H |
Clé InChI |
AGIBIYUMJYGXAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(=O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


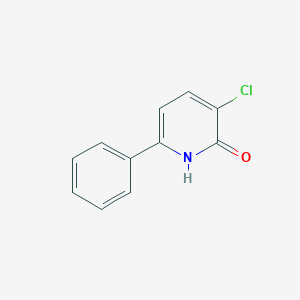
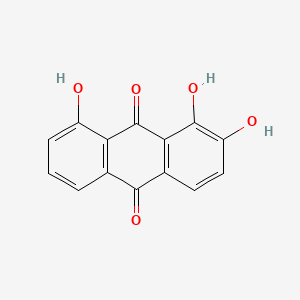
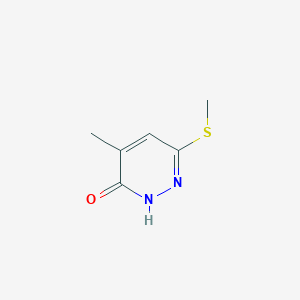
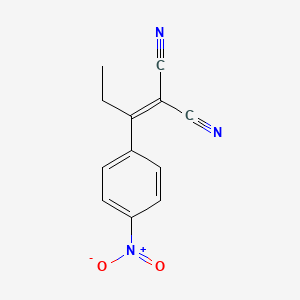
![(6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol](/img/structure/B15249591.png)
![2-Bromo-6-phenoxybenzo[d]thiazole](/img/structure/B15249599.png)
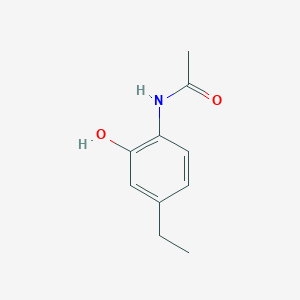
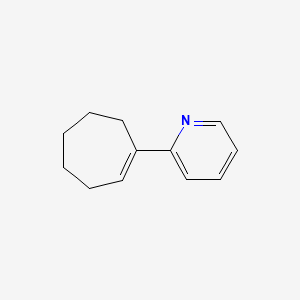
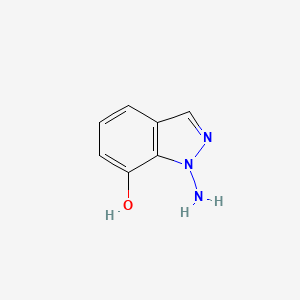


![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)


